molecular formula C7H7ClN2O B8677441 4-Allyloxy-6-chloro-pyrimidine

4-Allyloxy-6-chloro-pyrimidine

Cat. No. B8677441
M. Wt: 170.59 g/mol
InChI Key: ARHBTVKHGFRULA-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

To a solution of 7.5 g (50.3 mmol) of 4,6-dichloropyrimidine and 3.61 ml (3.07 g, 52.9 mmol) of allyl alcohol in 40 ml of dioxane were added 19.6 g (60.4 mmol) of cesium carbonate. The suspension was stirred for 14 h at 85° C. and then allowed to cool to room temperature. The solution was filtered, and the salts were washed with ethyl acetate. The filtrate was concentrated in vaccuo and purified by flash chromatography on silicagel using ethyl acetate as eluant to yield 4.42 g (25.9 mmol, 51%) of the title compound as a colorless oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.61 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH2:9]([OH:12])[CH:10]=[CH2:11].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1>[CH2:9]([O:12][C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=1)[CH:10]=[CH2:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
3.61 mL
Type
reactant
Smiles
C(C=C)O
Name
cesium carbonate
Quantity
19.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 14 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the salts were washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vaccuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silicagel

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C=C)OC1=NC=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.9 mmol
AMOUNT: MASS 4.42 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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